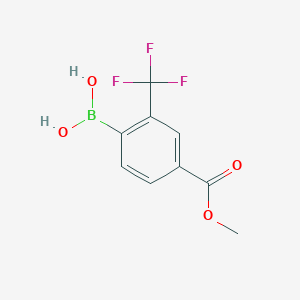

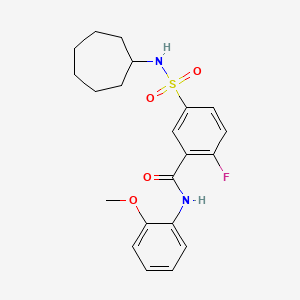

![molecular formula C13H19NO2 B3011429 叔丁基 1-乙炔基-2-氮杂双环[3.1.1]庚烷-2-羧酸酯 CAS No. 2311933-57-8](/img/structure/B3011429.png)

叔丁基 1-乙炔基-2-氮杂双环[3.1.1]庚烷-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as azabicycloalkane amino acids and their derivatives. These compounds are of interest due to their potential as peptidomimetics and their ability to access chemical space complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related compounds involves efficient and scalable routes, as seen in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate . These syntheses often start from commercially available precursors and involve steps such as cyclopropanation, epimerization, hydrolysis, and Michael addition . The synthesis routes are designed to be stereoselective and can be adjusted to obtain specific stereoisomers .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for achieving the desired stereochemistry and functional group placement. For instance, the stereoselectivity of the cyclopropanation step can be controlled by the functional group at C-α . Additionally, the synthesis of azabicyclo[X.Y.0]alkane amino acids involves steps like Michael addition and hydrogenolysis to produce the fused ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their rigid structures, which make them suitable as dipeptide mimetics for structure-activity studies in drug discovery . The crystalline properties, such as space group and density, are determined through X-ray diffraction analysis, providing insights into the compound's solid-state characteristics .

科学研究应用

反式-4-三唑基取代的 3-羟基哌啶的合成

叔丁基反式-4-乙炔基-3-羟基哌啶-1-羧酸酯与叔丁基 1-乙炔基-2-氮杂双环[3.1.1]庚烷-2-羧酸酯密切相关,已被合成用于制备取代的哌啶。该合成涉及区域选择性开环,对于通过 1,3-偶极环加成反应制备 1,2,3-三唑至关重要 (Harmsen 等,2011)。

对映体纯化合物的可扩展合成

开发了一种创新的方法来合成对映体纯的叔丁基-(1R,4S,6R)-4-(羟甲基)-3-氮杂双环[4.1.0]庚烷-3-羧酸酯。该方法涉及对传统路线的重大改进,例如差向异构化/水解步骤,以避免繁琐的纯化 (Maton 等,2010)。

构象受限氨基酸的合成

研究描述了从 L-丝氨酸合成谷氨酸类似物,从而生产叔丁基 7-苄氧羰基-7-氮杂双环[2.2.1]-2-庚烯-1-羧酸酯,一种在结构上与叔丁基 1-乙炔基-2-氮杂双环[3.1.1]庚烷-2-羧酸酯相似的化合物。这项工作对于理解构象受限氨基酸的合成至关重要 (Hart 和 Rapoport,1999)。

双功能化合物的开发

叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯是一种双功能化合物,通过两种有效的途径合成。该化合物在结构上与叔丁基 1-乙炔基-2-氮杂双环[3.1.1]庚烷-2-羧酸酯相关,可用于对氮烷环和环丁烷环进行选择性衍生,为化学研究提供新化合物 (Meyers 等,2009)。

哌啶衍生物的合成

相关化合物中环氧烷环的分子内亲核开环导致叔丁基 (3aR,7aS)-3a-羟基六氢呋并[2,3-c]吡啶-6(2H)-羧酸酯的合成。该过程突出了制造多种哌啶衍生物的潜力,这对于扩大有机合成的范围至关重要 (Moskalenko 和 Boev,2014)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-5-13-8-10(9-13)6-7-14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCDSWZCLUINMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC1(C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-(trifluoromethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011349.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3011352.png)

![6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3011353.png)

![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)

![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)

amine](/img/structure/B3011367.png)